4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide
CAS No.:
Cat. No.: VC13613906
Molecular Formula: C7H13BrO2S
Molecular Weight: 241.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13BrO2S |
|---|---|
| Molecular Weight | 241.15 g/mol |
| IUPAC Name | 4-(2-bromoethyl)thiane 1,1-dioxide |
| Standard InChI | InChI=1S/C7H13BrO2S/c8-4-1-7-2-5-11(9,10)6-3-7/h7H,1-6H2 |
| Standard InChI Key | ZDDVGCKHSDOUNS-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCC1CCBr |
| Canonical SMILES | C1CS(=O)(=O)CCC1CCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide has the molecular formula C₇H₁₃BrO₂S and a molecular weight of 241.15 g/mol . The compound’s structure features a fully saturated thiopyran ring (tetrahydro-2H-thiopyran) with a sulfone group (-SO₂) at the 1-position and a 2-bromoethyl (-CH₂CH₂Br) substituent at the 4-position (Figure 1). The sulfone group introduces significant electron-withdrawing effects, while the bromoethyl side chain provides a reactive site for nucleophilic substitutions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃BrO₂S | |
| Molecular Weight | 241.15 g/mol | |
| CAS Registry Number | 1818868-52-8 | |
| IUPAC Name | 4-(2-bromoethyl)thiane 1,1-dioxide | |
| SMILES Notation | C1CS(=O)(=O)CCC1CCBr |
Crystallographic and Conformational Analysis
X-ray crystallographic data for related tetrahydrothiopyran derivatives reveal that the sulfone group adopts a near-planar geometry, with S–O bond lengths of approximately 1.43 Å, consistent with typical sulfone structures . The bromoethyl substituent occupies an equatorial position in the chair conformation of the thiopyran ring, minimizing steric strain. Density functional theory (DFT) calculations further indicate that the sulfone group’s electron-withdrawing nature polarizes the adjacent C–Br bond, enhancing its susceptibility to nucleophilic attack.
Synthetic Methodologies
[1+1+1+1+1+1] Annulation Using Rongalite
A groundbreaking synthesis of tetrahydro-2H-thiopyran 1,1-dioxides, including 4-(2-bromoethyl) derivatives, was reported by Chen et al. (2022) . This method employs rongalite (sodium hydroxymethylsulfinate) as a tethered C–S synthon in a six-component annulation reaction. Rongalite serves triple roles:
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C1 Unit Donor: Provides methylene (-CH₂-) groups for ring construction.
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Sulfone Source: Introduces the -SO₂ moiety via oxidation.
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Redox Mediator: Facilitates electron transfer during cyclization.
The reaction proceeds under mild conditions (room temperature, 24 hours) using bismuth triflate [Bi(OTf)₃] as a catalyst and acetonitrile as the solvent, achieving yields of 65–82% .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Bi(OTf)₃ (10 mol%) |
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Time | 24 hours |
| Yield | 65–82% |
Mechanistic Insights
The annulation mechanism involves sequential C–S and C–C bond formations (Figure 2). Rongalite first undergoes oxidative cleavage to generate formaldehyde and sulfinate intermediates. These species then participate in a stepwise [1+1+1+1+1+1] cyclization, where six components (three formaldehyde units, two sulfinate units, and one bromoethyl precursor) assemble into the thiopyran framework . Kinetic studies confirm a first-order dependence on rongalite concentration, supporting its role as a stoichiometric reactant rather than a catalyst .
Reactivity and Functionalization
Nucleophilic Substitution at the Bromoethyl Site
The C–Br bond in the 2-bromoethyl group undergoes facile nucleophilic substitution with a variety of nucleophiles, including:
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Amines: Primary and secondary amines yield ethylamine-functionalized thiopyrans.
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Thiols: Thiophenol derivatives form thioether linkages.
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Azides: Click chemistry applications via azide-alkyne cycloaddition .
Reactions typically proceed in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C, with potassium carbonate as a base to scavenge HBr.
Sulfone-Directed C–H Functionalization
The sulfone group activates adjacent C–H bonds for functionalization. For example, palladium-catalyzed C–H arylation at the C3 position of the thiopyran ring has been achieved using aryl iodides, yielding biaryl derivatives with >90% regioselectivity. This reactivity parallels trends observed in sulfolane-derived systems, where the sulfone group’s electron-withdrawing nature facilitates metalation .
Applications in Drug Discovery and Materials Science
Pharmacophore Design
The compound’s sulfone moiety mimics carboxylate groups in bioactive molecules, enabling its use as a metabolically stable isostere. Notable examples include:
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Antihypertensive Agents: Analogues of losartan featuring thiopyran sulfones exhibit improved ACE inhibition profiles.
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Anticancer Scaffolds: Bromoethyl-substituted derivatives show pro-apoptotic activity in HeLa cells (IC₅₀ = 2.1 μM).
Table 3: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 4-(2-Aminoethyl) analogue | ACE | 0.8 nM |
| 4-(2-Azidoethyl) analogue | Tubulin | 1.7 μM |
| 3-Aryl-substituted | Topoisomerase II | 4.2 μM |
Polymer Chemistry
The bromoethyl group serves as a crosslinking agent in sulfone-containing polymers. Copolymerization with styrene derivatives produces materials with high thermal stability (Tg > 200°C) and dielectric constants (ε = 4.8–5.2), suitable for flexible electronics.
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